

Review of literature on 2-PAT and related compounds

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An In-depth Review of Palmitoyl Acyltransferases (PATs) and their Inhibitors

Introduction

Protein S-palmitoylation is a reversible post-translational lipid modification that involves the attachment of a 16-carbon palmitic acid to cysteine residues via a thioester linkage. This process is crucial for regulating the trafficking, localization, stability, and function of a wide array of proteins. Palmitoyl Acyltransferases (PATs), also known as DHHC enzymes due to their conserved Asp-His-His-Cys motif, are the enzymes responsible for catalyzing this reaction. Given their critical role in cellular processes, PATs have emerged as significant targets for drug development, particularly in oncology and neurology. This guide provides a comprehensive review of the literature on PATs and their inhibitors, with a focus on the well-characterized inhibitor 2-bromopalmitate (2-BP) and related compounds.

Palmitoyl Acyltransferases (PATs)

The human genome contains 23 different DHHC enzymes, each exhibiting substrate specificity and distinct subcellular localization. This diversity allows for precise control over the palmitoylation of a vast number of proteins involved in signal transduction, cell adhesion, and membrane trafficking.

Classification and Substrates: PAT activities can be broadly categorized into two types based on the initial lipid modification of their substrates[1]:



- Type 1 PATs: These enzymes modify proteins that are first farnesylated. A key example is the
 palmitoylation of H-Ras and N-Ras on cysteine residues near the C-terminal farnesylated
 cysteine[1]. HIP14 (DHHC17) is a well-studied Type 1 PAT.
- Type 2 PATs: These enzymes act on proteins that are N-terminally myristoylated. Substrates include members of the Src family of tyrosine kinases[1].

The reversible nature of palmitoylation is maintained by the action of Acyl-Protein Thioesterases (APTs), which remove the palmitate group, allowing for dynamic regulation of protein function[2].

Mechanism of Action

PATs are believed to mediate palmitoylation through a two-step "ping-pong" mechanism[2]:

- Autoacylation: The enzyme first reacts with palmitoyl-CoA, forming a covalent palmitoylated enzyme intermediate and releasing Coenzyme A (CoA).
- Palmitate Transfer: The palmitate group is then transferred from the PAT to a cysteine residue on the target substrate protein[2].

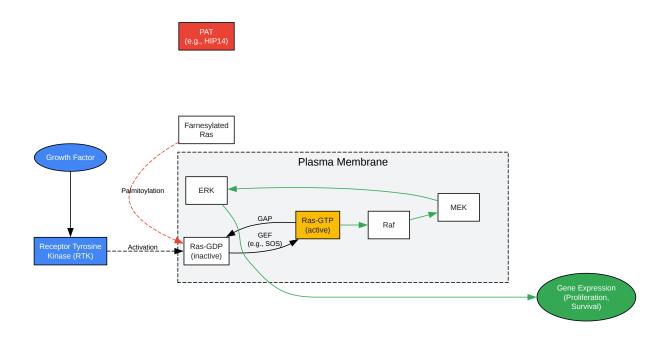
This process dynamically regulates the association of proteins with cellular membranes, particularly lipid rafts, which are microdomains enriched in signaling molecules[1].

Signaling Pathways Regulated by PATs

Protein palmitoylation is integral to numerous signaling pathways. By controlling the membrane localization and clustering of signaling proteins, PATs influence the initiation and propagation of cellular signals.

One of the most well-characterized pathways involves the Ras family of small GTPases. Palmitoylation of H-Ras and N-Ras is essential for their stable association with the plasma membrane, which is a prerequisite for their activation and subsequent engagement of downstream effector pathways like the RAF-MEK-ERK cascade that controls cell proliferation and survival.





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Diagram 1: Simplified Ras Signaling Pathway

Inhibitors of Palmitoyl Acyltransferases

The development of small molecule inhibitors of PATs is an active area of research for therapeutic intervention.

2-Bromopalmitate (2-BP)

2-Bromopalmitate is a non-metabolizable fatty acid analog and the most widely used tool compound to study protein palmitoylation. It acts as a broad-spectrum, non-selective inhibitor of PATs.



Mechanism of Inhibition: 2-BP is thought to form a stable thioester bond with the active site cysteine of PATs, leading to their irreversible inhibition. However, its utility in cell-based assays is complicated by the fact that it also inhibits acyl-protein thioesterases (APTs), the enzymes that reverse palmitoylation. This dual inhibition means that results from studies using 2-BP must be interpreted with caution, as it perturbs the entire acylation/deacylation cycle.

Other PAT Inhibitors

High-throughput screening efforts have identified several other classes of PAT inhibitors. These compounds offer potential for greater selectivity and improved pharmacological properties compared to 2-BP.

Quantitative Data on PAT Inhibitors

The table below summarizes inhibitory concentration data for 2-BP against various enzymes involved in the palmitoylation cycle. Data for more selective, novel inhibitors is often proprietary or found within specific publications.

Compound	Target Enzyme(s)	Assay Type	IC50 / Ki	Reference(s)
2- Bromopalmitate	PATs (general)	in vivo acylation	25-150 μΜ	
2- Bromopalmitate	Human APT1	in vitro enzyme	~15 µM (IC50)	
2- Bromopalmitate	Human APT2	in vitro enzyme	~10 µM (IC50)	

Experimental Protocols

Reproducible and well-defined assays are critical for the discovery and characterization of PAT inhibitors.

Protocol 1: In Vitro PAT Activity Assay



This protocol describes a method to quantify the in vitro inhibition of PAT activity using a radiolabeled fatty acid.

Objective: To determine the IC50 of a test compound against a specific PAT enzyme.

Materials:

- Recombinant purified PAT enzyme (e.g., HIP14)
- Substrate protein (e.g., a peptide derived from a known PAT substrate like GAP-43)
- [3H]-Palmitoyl-CoA
- Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 5 mM MgCl₂)
- Test compounds dissolved in DMSO
- Scintillation cocktail and vials
- Filter paper and filtration apparatus

Methodology:

- Prepare a reaction mixture containing the assay buffer, recombinant PAT enzyme, and the substrate protein.
- Add the test compound at various concentrations (typically a serial dilution). Include a
 DMSO-only control (0% inhibition) and a control with a known inhibitor like 2-BP (100%
 inhibition).
- Pre-incubate the mixture for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding [3H]-Palmitoyl-CoA.
- Incubate the reaction for 30-60 minutes at 30°C.
- Stop the reaction by adding ice-cold trichloroacetic acid (TCA) to precipitate the proteins.
- Collect the precipitated protein by filtering the reaction mixture through filter paper.



- Wash the filter paper several times with cold TCA to remove unincorporated [³H]-Palmitoyl-CoA.
- Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Protein Localization Assay

This protocol uses fluorescence microscopy to assess a compound's ability to prevent the membrane localization of a palmitoylated protein.

Objective: To evaluate the efficacy of a PAT inhibitor in a cellular context.

Materials:

- Mammalian cell line (e.g., HEK293T or HeLa)
- Expression vector for a fluorescently-tagged palmitoylation substrate (e.g., GFP-H-Ras)
- · Cell culture medium and reagents
- Transfection reagent
- Test compounds
- Fluorescence microscope with imaging software

Methodology:

- Seed the cells in a multi-well plate suitable for microscopy (e.g., glass-bottom plates).
- Transfect the cells with the GFP-H-Ras expression vector using a suitable transfection reagent.
- Allow the cells to express the protein for 24-48 hours.

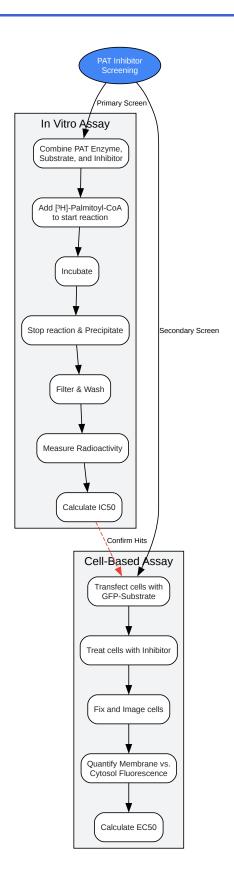
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- Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a predetermined time (e.g., 4-24 hours).
- Fix the cells with paraformaldehyde and stain the nuclei with DAPI, if desired.
- Acquire images of the cells using a fluorescence microscope.
- Quantify the effect of the inhibitor by measuring the fluorescence intensity at the plasma membrane versus the cytosol. A potent inhibitor will cause a redistribution of the GFP-tagged protein from the membrane to the cytoplasm.
- Determine the concentration at which a 50% change in localization is observed (EC50).





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Diagram 2: Workflow for PAT Inhibitor Screening



Conclusion

Palmitoyl acyltransferases are critical regulators of protein function and represent a promising class of targets for therapeutic development. While tool compounds like 2-bromopalmitate have been invaluable for elucidating the roles of protein palmitoylation, their lack of specificity highlights the need for novel, selective inhibitors. The development of robust in vitro and cell-based assays is essential for identifying and characterizing the next generation of PAT-targeted drugs. Future research will likely focus on developing inhibitors with specificity for individual DHHC enzymes, which could offer more precise therapeutic interventions with fewer off-target effects.

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